molecular formula C16H13Cl2N3O4S B2522002 3,4-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946212-41-5

3,4-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2522002
CAS No.: 946212-41-5
M. Wt: 414.26
InChI Key: ZMKUXZWKOMWMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 3 with a furan-2-yl group. The pyridazinone nitrogen at position 1 is linked via an ethyl chain to a 3,4-dichlorobenzenesulfonamide moiety.

Properties

IUPAC Name

3,4-dichloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S/c17-12-4-3-11(10-13(12)18)26(23,24)19-7-8-21-16(22)6-5-14(20-21)15-2-1-9-25-15/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKUXZWKOMWMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, a compound with the CAS number 946264-17-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13Cl2N3O4SC_{16}H_{13}Cl_{2}N_{3}O_{4}S, with a molecular weight of 414.3 g/mol. The structure includes a furan ring and a pyridazinone moiety, which are critical for its biological activity.

PropertyValue
CAS Number946264-17-1
Molecular FormulaC₁₆H₁₃Cl₂N₃O₄S
Molecular Weight414.3 g/mol

Research indicates that compounds similar to this compound act as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation and differentiation, making them significant targets in cancer therapy. The inhibition of these receptors can lead to reduced tumor growth and metastasis .

Inhibition of FGFRs

The compound has been shown to inhibit FGFR1, FGFR2, FGFR3, and FGFR4. This inhibition is particularly relevant for cancers where these receptors are overexpressed. For example, a study demonstrated that related pyridazinone compounds effectively inhibited cell proliferation in vitro by targeting these receptors .

Anticancer Activity

In vitro studies have reported that the compound exhibits significant anticancer properties against various cancer cell lines. The concentration required for half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against cancer cells .

Case Studies

Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis indicated decreased proliferation markers in treated tumors .

Case Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of this compound towards cancer cells versus normal cells. The results indicated that while the compound effectively inhibited cancer cell growth, it exhibited minimal cytotoxicity towards normal human fibroblasts, suggesting a favorable therapeutic window .

Scientific Research Applications

Biological Activities

3,4-Dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits a range of biological activities:

  • Antibacterial Properties : Like many sulfonamides, this compound shows potential antibacterial activity against various pathogens. The mechanism typically involves inhibition of bacterial folate synthesis.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have explored the pharmacological potential and mechanisms of action for this compound:

  • Antimicrobial Studies : In vitro assays have demonstrated the compound's effectiveness against gram-positive and gram-negative bacteria, with IC50 values indicating significant inhibitory concentrations required to reduce bacterial growth by 50%.
  • Cytotoxicity Assays : Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

4-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946340-31-4)

  • Structural Differences : Lacks the 3-chloro substituent on the benzenesulfonamide ring.
  • Molecular Formula : C₁₆H₁₄ClN₃O₄S (vs. C₁₇H₁₃Cl₂N₃O₄S for the target compound).
  • Molecular Weight : 379.8 g/mol (vs. 414.3 g/mol for the target).
  • Key Implications : The absence of the 3-chloro group reduces steric bulk and electron-withdrawing effects, which may alter binding affinity or solubility.

4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide (CAS 400086-25-1)

  • Structural Differences: Pyridine ring instead of pyridazinone. 3,4-Dichlorobenzyl substituent attached to the pyridine nitrogen.
  • Molecular Formula : C₁₈H₁₃Cl₃N₂O₃S.
  • The benzyl group introduces a hydrophobic moiety, possibly enhancing membrane permeability.

2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921551-57-7)

  • Structural Differences: 4-Methoxyphenyl substituent on the pyridazinone ring (vs. furan-2-yl). 2-Chloro substitution on the benzenesulfonamide (vs. 3,4-dichloro).
  • Molecular Formula : C₁₉H₁₈ClN₃O₄S.

Comparative Data Table

Compound Name Core Structure Substituents on Pyridazinone/Pyridine Benzenesulfonamide Substitution Molecular Weight (g/mol) Key Features
3,4-Dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Pyridazinone Furan-2-yl 3,4-Dichloro 414.3 Enhanced electron withdrawal
4-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Pyridazinone Furan-2-yl 4-Chloro 379.8 Reduced steric hindrance
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide Pyridine 3,4-Dichlorobenzyl 4-Chloro 435.7 Hydrophobic benzyl group
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Pyridazinone 4-Methoxyphenyl 2-Chloro 419.9 Methoxy improves solubility

Research Findings and Implications

  • Electronic Effects: The 3,4-dichloro substitution on the benzenesulfonamide in the target compound likely enhances its electron-withdrawing capacity compared to mono-chloro analogs, which could improve binding to targets like carbonic anhydrases or kinases .
  • Substituent Flexibility : Benzyloxy or methoxy groups (as in and ) introduce variability in solubility and steric interactions, suggesting tunability for pharmacokinetic optimization .

Q & A

Q. What are the common synthetic routes for preparing 3,4-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions. A key route starts with 3,4-dichlorobenzene sulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The sulfonamide group is introduced via nucleophilic substitution, followed by coupling with a furan-containing intermediate. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions like hydrolysis of the pyridazinone ring .

Q. How can the three-dimensional conformation of this compound be experimentally determined?

X-ray crystallography is the gold standard for resolving bond angles and distances. NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, NOESY) can also provide insights into dynamic conformations in solution. For example, coupling constants in 1H^{1}\text{H} NMR reveal spatial relationships between protons on adjacent carbons .

Q. What analytical techniques are critical for verifying the purity and identity of intermediates and the final product?

High-Performance Liquid Chromatography (HPLC) with UV detection monitors reaction progress, while Mass Spectrometry (MS) confirms molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural validation. For example, the sulfonamide NH proton typically appears as a broad singlet in 1H^{1}\text{H} NMR (~10–12 ppm) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-product formation in the coupling step?

Systematic optimization via Design of Experiments (DoE) is recommended. Variables like reaction time, temperature, and stoichiometry of reagents (e.g., coupling agents such as EDCI/HOBt) should be tested. Continuous-flow reactors may enhance reproducibility and scalability by ensuring precise control over reaction parameters .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical. For instance, discrepancies in IC50_{50} values may arise from differences in membrane permeability or off-target interactions. Molecular docking studies can predict binding modes to biological targets (e.g., kinases or GPCRs), while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. How does the furan-2-yl substituent influence the compound’s electronic properties and reactivity?

Computational methods (DFT, QM/MM) can map electron density distribution and frontier molecular orbitals. The furan ring’s electron-rich nature may stabilize charge-transfer interactions or participate in π-stacking with aromatic residues in target proteins. Experimental validation via Hammett plots or kinetic isotope effects can further elucidate substituent effects .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Key challenges include controlling exotherms in large-scale reactions and purifying intermediates with high polarity. Techniques like flash chromatography or preparative HPLC are resource-intensive; alternatives like crystallization-driven purification should be explored. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of critical quality attributes .

Methodological Notes

  • Data Analysis : Use multivariate statistical tools (e.g., PCA, PLS regression) to correlate structural features with biological activity .
  • Structural Characterization : Combine crystallography with dynamic NMR to resolve conformational flexibility .
  • Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent selection using E-factors) to enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.